

Determining the In Vitro EC50 of GSK3532795 Against HIV-1

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Compound of Interest		
Compound Name:	GSK3532795	
Cat. No.:	B606272	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

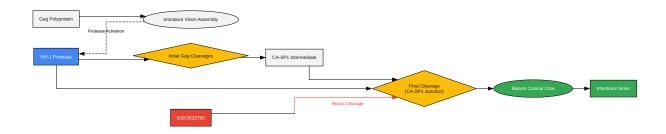
Introduction

GSK3532795 (also known as BMS-955176) is a second-generation HIV-1 maturation inhibitor. [1][2] It exerts its antiviral activity by targeting the viral Gag polyprotein, specifically inhibiting the final cleavage event between the capsid protein (p24) and the spacer peptide 1 (SP1).[1][2] This action prevents the proper maturation of the viral particle, resulting in the production of immature, non-infectious virions.[1][2] This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of **GSK3532795** in vitro using a common luciferase-based viral infectivity assay.

Signaling Pathway of HIV-1 Maturation and Inhibition by GSK3532795

The process of HIV-1 maturation is a critical step in the viral life cycle, enabling the virus to become infectious. It is primarily driven by the viral protease, which cleaves the Gag polyprotein at several sites. The final cleavage between the capsid (CA) and spacer peptide 1 (SP1) is essential for the structural rearrangement of the viral core. **GSK3532795** specifically blocks this terminal cleavage.





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Diagram 1. HIV-1 maturation pathway and the mechanism of action of GSK3532795.

Quantitative Data: In Vitro EC50 of GSK3532795

The following table summarizes the reported in vitro EC50 values for **GSK3532795** against various strains of HIV-1. The potency of the compound can be affected by the presence of specific mutations in the Gag protein and by experimental conditions such as the presence of human serum.

HIV-1 Strain/Condition	EC50 (nM)	Assay Type	Reference
HIV-1 Wild Type (WT)	1.9	Not Specified	[3]
HIV-1 WT (in presence of human serum)	10.2	Not Specified	[3]
HIV-1 V370A Mutant	2.7	Not Specified	[3]
HIV-1 ΔV370 Mutant	13	Not Specified	[3]

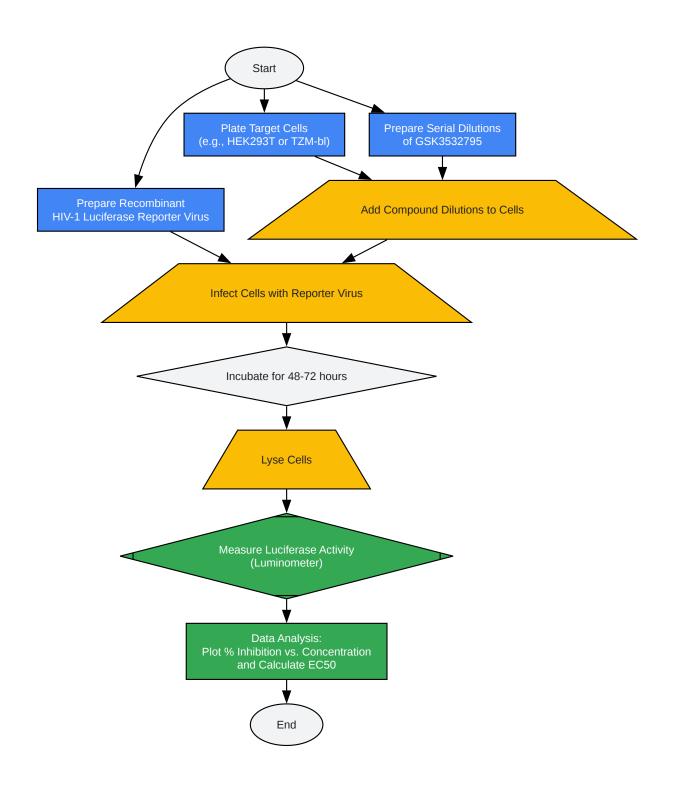


Experimental Protocol: Luciferase Reporter Gene Assay for EC50 Determination

This protocol outlines a single-cycle infectivity assay using a luciferase reporter system to measure the antiviral activity of **GSK3532795**.

Experimental Workflow





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Diagram 2. Workflow for determining the EC50 of GSK3532795.



Materials and Reagents

- Cell Line: TZM-bl or HEK293T cells
- Virus: HIV-1 luciferase reporter virus stock (e.g., NL4-3-Luc)
- Compound: GSK3532795
- Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Assay Plates: 96-well, white, flat-bottom tissue culture plates
- · Reagents:
 - DEAE-Dextran
 - Luciferase Assay Reagent (e.g., Bright-Glo™)
 - Phosphate Buffered Saline (PBS)
 - Trypsin-EDTA

Procedure

- Cell Preparation:
 - Culture TZM-bl or HEK293T cells in complete culture medium.
 - On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.
 - \circ Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μ L of medium.
 - Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Compound Preparation:



- Prepare a stock solution of GSK3532795 in DMSO.
- Perform serial dilutions of the GSK3532795 stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a 10-point dilution series.
- Include a "no drug" (vehicle control) and a "no virus" (cell control) in your experimental setup.

Infection:

- Prepare the virus inoculum by diluting the HIV-1 luciferase reporter virus stock in culture medium containing DEAE-Dextran (final concentration of approximately 15 μg/mL is a good starting point, but should be optimized). The amount of virus should be sufficient to yield a strong luciferase signal without causing significant cytotoxicity.
- \circ Remove the medium from the plated cells and add 50 μL of the appropriate **GSK3532795** dilution to each well.
- Add 50 μL of the prepared virus inoculum to each well (except for the cell control wells).
- The final volume in each well should be 100 μL.

Incubation:

 Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours. This single-cycle infection format prevents the confounding effects of subsequent rounds of infection.

Luciferase Measurement:

- After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
- Carefully remove 100 μL of the supernatant from each well.
- Add 100 μL of a luciferase assay reagent (e.g., Bright-Glo[™]) to each well.
- Incubate at room temperature for at least 2 minutes to ensure complete cell lysis.



 Measure the luminescence in each well using a luminometer. The signal is typically recorded as Relative Light Units (RLU).

Data Analysis

- Calculate Percent Inhibition:
 - Average the RLU values for your replicate wells.
 - Subtract the average RLU of the "cell control" (background) from all other wells.
 - Calculate the percent inhibition for each drug concentration using the following formula: %
 Inhibition = 100 x [1 (RLU of drug-treated well / RLU of vehicle control well)]
- Determine EC50:
 - Plot the percent inhibition as a function of the log10 of the GSK3532795 concentration.
 - Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the data and determine the EC50 value, which is the concentration of GSK3532795 that produces 50% inhibition of viral replication.

Conclusion

This application note provides a framework for determining the in vitro EC50 of the HIV-1 maturation inhibitor **GSK3532795**. The luciferase-based reporter assay is a robust and sensitive method for quantifying the antiviral potency of compounds that target various stages of the HIV-1 life cycle. Accurate determination of the EC50 is a critical step in the preclinical evaluation of novel antiviral agents.

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